Synthesis and Structural Elucidation of Desmethyl Rizatriptan: A Technical Guide
Synthesis and Structural Elucidation of Desmethyl Rizatriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl rizatriptan, the primary N-demethylated metabolite of the anti-migraine drug rizatriptan, is a critical compound for impurity profiling and metabolic studies in drug development. This technical guide provides a comprehensive overview of a plausible synthetic route to Desmethyl rizatriptan and the analytical methods employed for its structural elucidation. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the laboratory synthesis and characterization of this key compound.
Introduction
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine.[1] During its metabolism, and as a potential impurity in its bulk synthesis, the N-demethylated analogue, Desmethyl rizatriptan (N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine), is formed.[1] The synthesis and characterization of this compound are essential for reference standard qualification, impurity tracking in manufacturing, and for conducting non-clinical safety assessments. This document outlines a detailed methodology for the laboratory-scale synthesis of Desmethyl rizatriptan via the demethylation of rizatriptan and provides a thorough guide to its structural confirmation using modern analytical techniques.
Synthesis of Desmethyl Rizatriptan
The most direct synthetic route to Desmethyl rizatriptan is the N-demethylation of the parent drug, rizatriptan. Various reagents can be employed for the demethylation of tertiary amines; a common and effective method involves the use of a chloroformate reagent followed by hydrolysis.
Synthetic Pathway
The synthesis proceeds in two main steps:
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Carbamate Formation: Rizatriptan is reacted with a suitable chloroformate, such as vinyl chloroformate, to form an intermediate carbamate.
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Hydrolysis: The carbamate is then hydrolyzed under acidic conditions to yield the secondary amine, Desmethyl rizatriptan.
Caption: Synthetic pathway for Desmethyl Rizatriptan from Rizatriptan.
Experimental Protocol
Materials:
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Rizatriptan (free base)
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Vinyl chloroformate
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc)
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Triethylamine (TEA)
Procedure:
Step 1: Carbamate Formation
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Rizatriptan (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add vinyl chloroformate (1.1 eq) dropwise to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude intermediate carbamate.
Step 2: Hydrolysis to Desmethyl Rizatriptan
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Dissolve the crude carbamate from the previous step in methanol.
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Add a solution of hydrochloric acid in methanol (e.g., 2M HCl in MeOH).
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Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
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Dissolve the residue in water and basify to a pH of ~10 with a suitable base (e.g., 1M NaOH).
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate to obtain the crude Desmethyl rizatriptan.
Purification: The crude product can be purified by silica gel column chromatography using a mobile phase gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent tailing (e.g., DCM:MeOH:TEA = 95:4.5:0.5).
Structural Elucidation
The structure of the synthesized Desmethyl rizatriptan must be confirmed using a combination of spectroscopic and chromatographic techniques.
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of Desmethyl Rizatriptan.
Analytical Data
The following tables summarize the expected analytical data for Desmethyl rizatriptan.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₅ |
| Molecular Weight | 255.32 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[2] |
| CAS Number | 144034-84-4[2] |
Table 2: Representative ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Indole N-H |
| ~8.05 | s | 1H | Triazole C-H |
| ~7.95 | s | 1H | Triazole C-H |
| ~7.55 | s | 1H | Indole C4-H |
| ~7.30 | d | 1H | Indole C7-H |
| ~7.10 | d | 1H | Indole C6-H |
| ~7.00 | s | 1H | Indole C2-H |
| ~5.40 | s | 2H | -CH₂-Triazole |
| ~2.95 | t | 2H | Indole-CH₂- |
| ~2.80 | t | 2H | -CH₂-NH- |
| ~2.45 | s | 3H | N-CH₃ |
| ~1.80 | br s | 1H | N-H |
Table 3: Representative ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Triazole C-H |
| ~143.5 | Triazole C-H |
| ~136.0 | Indole C7a |
| ~128.5 | Indole C5 |
| ~128.0 | Indole C3a |
| ~123.0 | Indole C2 |
| ~122.5 | Indole C6 |
| ~119.0 | Indole C4 |
| ~112.0 | Indole C3 |
| ~111.5 | Indole C7 |
| ~53.0 | -CH₂-Triazole |
| ~52.0 | -CH₂-NH- |
| ~35.0 | N-CH₃ |
| ~25.0 | Indole-CH₂- |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 256.15 | [M+H]⁺ |
| 212.1 | [M+H - C₂H₄N]⁺ |
| 186.1 | [M+H - C₃H₅N₂]⁺ |
| 157.1 | [Indole-CH₂-Triazole fragment]⁺ |
Table 5: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole) |
| ~3250 | N-H stretch (secondary amine) |
| ~3100 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1620 | C=C stretch (aromatic) |
| ~1500 | C=N stretch (triazole) |
| ~1240 | C-N stretch |
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity determination and quantification. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection at approximately 225 nm or 280 nm.[3][4] The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of Desmethyl rizatriptan. The detailed experimental protocol for N-demethylation of rizatriptan offers a practical approach for laboratory synthesis. The comprehensive analytical data serves as a benchmark for the structural confirmation of the synthesized compound. This information is intended to support researchers and drug development professionals in their efforts to produce and characterize this important metabolite and impurity for use as a reference standard in pharmaceutical development.
